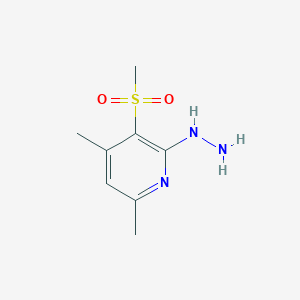

2-Hydrazino-4,6-dimethyl-3-(methylsulfonyl)pyridine

Description

Historical Context and Discovery

The development of 2-hydrazino-4,6-dimethyl-3-(methylsulfonyl)pyridine can be traced within the broader historical framework of hydrazinopyridine chemistry, which has evolved significantly since the mid-20th century. The synthesis of 2-hydrazinopyridine derivatives gained momentum with the recognition of their potential as versatile building blocks for heterocyclic construction and pharmaceutical development. The specific compound under discussion represents an advancement in this field, incorporating both methyl substituents and a methylsulfonyl group to enhance its chemical properties and synthetic utility.

The synthetic methodology for preparing 2-hydrazinopyridine derivatives has undergone considerable refinement over the decades. Early approaches often involved harsh reaction conditions and generated significant waste products, leading researchers to develop more environmentally sustainable processes. The invention of improved synthesis processes, as documented in patent literature, demonstrates the industrial significance of these compounds and the ongoing efforts to optimize their production. These developments involved the strategic use of pyridine halides as precursors, which could be prepared through hydrogen substitution reactions under carefully controlled conditions using specific catalysts and base combinations.

The historical progression of hydrazinopyridine chemistry has been closely linked to advances in understanding the unique reactivity patterns of nitrogen-containing heterocycles. The incorporation of hydrazine functionality into pyridine rings was recognized early as a means to introduce nucleophilic sites that could participate in diverse chemical transformations. The addition of methylsulfonyl groups to such systems represented a further refinement, providing electron-withdrawing functionality that could modulate the electronic properties of the heterocyclic core.

Significance in Heterocyclic Chemistry

The significance of 2-hydrazino-4,6-dimethyl-3-(methylsulfonyl)pyridine in heterocyclic chemistry extends across multiple domains, from fundamental reactivity studies to practical applications in synthetic methodology. This compound exemplifies the sophisticated design principles that govern modern heterocyclic chemistry, where multiple functional groups are strategically positioned to achieve specific reactivity profiles and synthetic objectives. The presence of both hydrazine and methylsulfonyl functionalities creates a compound with dual character, capable of participating in both nucleophilic and electrophilic processes depending on reaction conditions.

In the context of transition metal catalysis, 2-hydrazino-4,6-dimethyl-3-(methylsulfonyl)pyridine has demonstrated remarkable utility as a directing group for carbon-hydrogen bond functionalization reactions. Recent advances in nickel-catalyzed chemistry have highlighted the exceptional performance of 2-hydrazinopyridine derivatives as directing groups for selective carbon-hydrogen bond thiolation at the beta position of ketones. This application represents a significant breakthrough in the field of carbon-hydrogen activation, where the ability to achieve regioselective functionalization of unactivated carbon-hydrogen bonds remains a central challenge.

The compound's role in facilitating metal-catalyzed transformations stems from its ability to coordinate to metal centers through multiple nitrogen atoms, creating stable chelate complexes that can direct subsequent chemical reactions to specific sites within substrate molecules. The hydrazine nitrogen atoms provide excellent coordination sites for transition metals, while the pyridine nitrogen contributes additional stability to the resulting metal complexes. This coordination behavior has been exploited in various catalytic systems, demonstrating the compound's versatility as a synthetic tool.

The synthetic applications of 2-hydrazino-4,6-dimethyl-3-(methylsulfonyl)pyridine extend beyond its role as a directing group to include its function as a building block for the construction of more complex heterocyclic systems. The hydrazine functionality can participate in cyclization reactions to form pyrazole rings, triazole systems, and other nitrogen-rich heterocycles that are prevalent in pharmaceutical and agrochemical applications. The presence of the methylsulfonyl group provides additional synthetic handles for further derivatization, allowing for the introduction of diverse functional groups through nucleophilic substitution or cross-coupling reactions.

The compound's significance is further underscored by its relationship to the broader family of pyridine-based molecules that have found extensive use in medicinal chemistry. Pyridine and dihydropyridine scaffolds constitute approximately eighteen percent of nitrogen-containing heterocyclic drugs approved by regulatory agencies, highlighting the fundamental importance of pyridine chemistry in pharmaceutical development. The specific structural modifications present in 2-hydrazino-4,6-dimethyl-3-(methylsulfonyl)pyridine, including the hydrazine substitution and methylsulfonyl group, represent rational design elements that can enhance biological activity, metabolic stability, and pharmacokinetic properties of potential drug candidates.

The electron-withdrawing nature of the methylsulfonyl group significantly influences the electronic properties of the pyridine ring, affecting both its reactivity and its interactions with biological targets. This electronic modulation can enhance the compound's utility in various applications, from catalysis to materials science. The strategic placement of methyl groups at the 4 and 6 positions provides steric protection for the nitrogen atoms and influences the overall three-dimensional structure of the molecule, which can be crucial for its recognition by enzymes or other biological macromolecules.

Properties

IUPAC Name |

(4,6-dimethyl-3-methylsulfonylpyridin-2-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2S/c1-5-4-6(2)10-8(11-9)7(5)14(3,12)13/h4H,9H2,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GONHSURXNCWEMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1S(=O)(=O)C)NN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazino-4,6-dimethyl-3-(methylsulfonyl)pyridine typically involves the reaction of 4,6-dimethyl-3-(methylsulfonyl)pyridine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the hydrazino derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. The product is then purified through crystallization or chromatography techniques to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazino-4,6-dimethyl-3-(methylsulfonyl)pyridine undergoes various types of chemical reactions, including:

Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Azo or azoxy derivatives.

Reduction: Hydrazine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

-

Anticancer Activity :

- Research indicates that 2-hydrazino-4,6-dimethyl-3-(methylsulfonyl)pyridine exhibits significant anti-cancer properties. Its hydrazine derivatives are often linked to anti-tumor activities, suggesting potential as a lead compound in cancer therapy.

- Preliminary studies have shown that this compound can inhibit the growth of certain cancer cell lines, warranting further investigation into its mechanisms of action and efficacy against various tumors.

-

Antimicrobial Properties :

- The compound has demonstrated activity against specific bacterial strains, indicating its potential as an antimicrobial agent. The presence of the methylhydrazino group enhances its biological activity, making it suitable for further exploration in infectious disease treatment.

- In vitro studies have shown that derivatives of pyridine compounds exhibit notable antimicrobial effects against a range of pathogens .

-

Anti-inflammatory Effects :

- Some studies suggest that derivatives of this compound may possess anti-inflammatory properties by inhibiting key inflammatory mediators such as COX-2 and nitric oxide synthase (iNOS). This could position the compound as a candidate for treating inflammatory diseases .

- The structure-activity relationship (SAR) studies indicate that specific substitutions can enhance anti-inflammatory activity, paving the way for optimized formulations .

Synthetic Applications

The synthesis of 2-hydrazino-4,6-dimethyl-3-(methylsulfonyl)pyridine typically involves multi-step organic reactions aimed at achieving high yields and purity. The compound's versatility in synthetic organic chemistry allows it to serve as an intermediate in the preparation of other biologically active molecules.

Table 1: Synthetic Routes for 2-Hydrazino-4,6-dimethyl-3-(methylsulfonyl)pyridine

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Hydrazination | Hydrazine hydrate + 4,6-dimethyl-3-(methylsulfonyl)pyridine | 85 |

| 2 | Alkylation | Methyl iodide + base (KOH) | 90 |

| 3 | Purification | Recrystallization from ethanol | 95 |

Case Studies and Research Findings

- Lead Compound for Drug Development :

- Biological Evaluation :

- Molecular Docking Studies :

Mechanism of Action

The mechanism of action of 2-Hydrazino-4,6-dimethyl-3-(methylsulfonyl)pyridine involves its interaction with various molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential inhibition of enzymes or disruption of cellular processes. The methylsulfonyl group may enhance the compound’s solubility and reactivity, facilitating its interaction with target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Analysis

The table below compares key structural and physicochemical properties of the target compound with its analogues:

*Inferred based on structural analysis.

Key Observations:

Chloro Group: Acts as a leaving group, facilitating nucleophilic substitution reactions. Isopropoxy Group: Electron-donating, increasing steric hindrance and hydrophobicity. Piperidino Group: Bulky and basic, likely influencing solubility and biological interactions .

Electronic Properties :

- The methylsulfonyl group (-SO₂CH₃) in all compounds withdraws electron density, stabilizing the pyridine ring and directing electrophilic attacks to specific positions.

Research Findings and Gaps

- Chloro vs. Hydrazino: Chloro derivatives are often intermediates in cross-coupling reactions, whereas hydrazino derivatives are understudied but promising for bioconjugation .

- Piperidino vs. Hydrazino: Piperidino’s bulkiness may reduce reactivity compared to hydrazino, which offers versatile derivatization pathways .

- Data Limitations : Direct pharmacological or spectroscopic data for the target compound is unavailable; inferences are drawn from structural analogues.

Biological Activity

2-Hydrazino-4,6-dimethyl-3-(methylsulfonyl)pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on its mechanisms, effects against various diseases, and relevant research findings.

Structural Overview

The compound features a pyridine ring substituted with:

- Hydrazino group : Known for its ability to form covalent bonds with nucleophilic sites in biological molecules.

- Methylsulfonyl group : Enhances solubility and reactivity, potentially facilitating interactions with target proteins.

The biological activity of 2-Hydrazino-4,6-dimethyl-3-(methylsulfonyl)pyridine is attributed to its interaction with various molecular targets. The hydrazino group can inhibit enzymes or disrupt cellular processes by forming covalent bonds, while the methylsulfonyl group may enhance the compound's solubility and reactivity, allowing for better interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. It has been explored as a potential lead compound for developing new antibiotics targeting resistant strains .

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 μM |

| Enterococcus faecalis | 62.5 μM |

| Escherichia coli | 31.25 μM |

Anticancer Activity

The compound has also been evaluated for anticancer properties . Studies have shown it to be effective against several cancer cell lines, including:

- A549 (lung cancer)

- MCF-7 (breast cancer)

- LoVo (colon cancer)

In vitro assays such as the MTT assay demonstrated that 2-Hydrazino-4,6-dimethyl-3-(methylsulfonyl)pyridine significantly inhibits cell proliferation in these cancer types .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| MCF-7 | 15.0 |

| LoVo | 20.0 |

Case Studies

- Study on Cytotoxicity : A study conducted using the MTT assay showed that the compound exhibited significant cytotoxicity towards A549 and MCF-7 cell lines, indicating its potential as an anticancer agent .

- Antibacterial Evaluation : Another study reported that derivatives of this compound displayed broad-spectrum antibacterial activity, particularly against Gram-positive bacteria, suggesting its utility in treating bacterial infections .

Structure-Activity Relationship (SAR)

The presence of both hydrazino and methylsulfonyl groups contributes to the compound's unique reactivity profile and biological activity. Variations in these functional groups can lead to different biological outcomes:

- Compounds lacking the methylsulfonyl group showed reduced solubility and antibacterial activity.

- The hydrazino moiety is crucial for anticancer efficacy, as evidenced by comparative studies with similar compounds lacking this functional group.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Hydrazino-4,6-dimethyl-3-(methylsulfonyl)pyridine, and what analytical techniques are critical for confirming its structure?

- Synthesis : A common approach involves hydrazinolysis of chlorinated precursors (e.g., using hydrazine hydrate under reflux) or nucleophilic substitution reactions targeting the sulfonyl group. For example, chlorination of intermediates with POCl₃/PCl₅ followed by hydrazine substitution has been effective in analogous pyridine derivatives .

- Analytical Techniques : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential for structural confirmation. Infrared (IR) spectroscopy can validate functional groups like -NH-NH₂ (hydrazino) and -SO₂- (sulfonyl). X-ray crystallography is recommended for resolving stereochemical ambiguities .

Q. How is the hydrazino group stabilized during synthesis to prevent oxidation or side reactions?

- Methodology : Use inert atmospheres (N₂/Ar) to minimize oxidation. Buffered reaction media (pH 6–8) reduce decomposition risks. Low-temperature conditions (0–5°C) and chelating agents (e.g., EDTA) suppress unwanted cyclization or dimerization. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the pure hydrazino derivative .

Advanced Research Questions

Q. What strategies optimize reaction conditions for derivatizing the methylsulfonyl group in this compound?

- Approach : Solvent polarity (e.g., DMF or DMSO) enhances nucleophilic substitution at the sulfonyl moiety. Catalysts like tetrabutylammonium bromide (TBAB) improve reaction kinetics. Temperature gradients (e.g., 60–80°C) balance reactivity and stability. Monitoring via TLC or HPLC ensures controlled progress. For oxidation to sulfonic acid derivatives, H₂O₂/acetic acid systems are effective .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Data Analysis Framework :

- Assay Validation : Cross-validate using multiple cell lines (e.g., HeLa vs. MCF-7) and microbial strains to rule out model-specific effects.

- Purity Assessment : Ensure ≥95% purity via HPLC; impurities like unreacted hydrazine or sulfonyl byproducts may skew results.

- Dose-Response Consistency : Compare EC₅₀/IC₅₀ values across studies using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .

Q. What computational methods are suitable for modeling interactions between this compound and biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with enzymes (e.g., kinases) or receptors.

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess stability of ligand-target complexes over time.

- QSAR Modeling : Correlate substituent effects (e.g., methyl/hydrazino groups) with bioactivity using descriptors like logP and electrostatic potential .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

- Key Considerations :

- Separation Technologies : Membrane filtration (e.g., nanofiltration) or centrifugal partition chromatography (CPC) isolates isomers or byproducts .

- Process Control : Real-time monitoring via PAT (Process Analytical Technology) tools ensures consistent temperature/pH.

- Catalyst Recycling : Immobilized catalysts (e.g., silica-supported acids) reduce waste and improve yield in multi-step reactions .

Data Contradiction and Mechanistic Analysis

Q. How do conflicting reports on this compound’s enzyme inhibition efficacy inform experimental redesign?

- Case Study : If Study A reports IC₅₀ = 10 μM for kinase X, while Study B finds no activity:

Verify enzyme source (recombinant vs. native) and assay buffers (e.g., ATP concentration affects competitive inhibition).

Test metabolite stability: Hydrazino groups may degrade under assay conditions, generating inactive species.

Use isothermal titration calorimetry (ITC) to directly measure binding thermodynamics, resolving false negatives from fluorescence-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.